molecular formula C9H11Cl2N3O2 B13877439 butyl N-(4,6-dichloropyrimidin-2-yl)carbamate

butyl N-(4,6-dichloropyrimidin-2-yl)carbamate

Cat. No.: B13877439
M. Wt: 264.11 g/mol
InChI Key: NUZFHUWDSXSAKH-UHFFFAOYSA-N
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Description

Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(4,6-dichloropyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of butyl N-(4,6-dichloropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

butyl N-(4,6-dichloropyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H11Cl2N3O2/c1-2-3-4-16-9(15)14-8-12-6(10)5-7(11)13-8/h5H,2-4H2,1H3,(H,12,13,14,15)

InChI Key

NUZFHUWDSXSAKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=NC(=CC(=N1)Cl)Cl

Origin of Product

United States

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